molecular formula C11H14N2 B1348405 3-((Isopropylamino)methyl)benzonitrile CAS No. 90389-99-4

3-((Isopropylamino)methyl)benzonitrile

Cat. No. B1348405
CAS RN: 90389-99-4
M. Wt: 174.24 g/mol
InChI Key: CMQLCPBTRMQLEP-UHFFFAOYSA-N
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Description

3-((Isopropylamino)methyl)benzonitrile is a chemical compound with the molecular formula C11H14N21. It has an average mass of 174.242 Da and a monoisotopic mass of 174.115692 Da1.



Synthesis Analysis

The synthesis of benzonitrile derivatives, such as 3-((Isopropylamino)methyl)benzonitrile, can be achieved through various methods. One approach involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride2. This method, however, has several constraints such as longer reaction time, corrosion and recovery of hydrochloric acid, the use of metal salt catalysts and their separation2. A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent2. The results indicated that hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was an expert alternative to hydroxylamine hydrochloride2.



Molecular Structure Analysis

The molecular structure of 3-((Isopropylamino)methyl)benzonitrile can be analyzed using various spectroscopic techniques3. The bond angle C10-C11-C12 is shortened at 118.6º as compared to the other values of3.



Chemical Reactions Analysis

The chemical reactions involving 3-((Isopropylamino)methyl)benzonitrile are not explicitly mentioned in the search results. However, benzonitrile derivatives are known to participate in various chemical reactions, including nucleophilic aromatic substitution4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-((Isopropylamino)methyl)benzonitrile are not explicitly mentioned in the search results. However, physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points6.


Scientific Research Applications

1. Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons

  • Summary of Application: Benzonitrile and its ionic fragmentation products play a crucial role in the growth of polycyclic aromatic hydrocarbons (PAHs) in various astronomical environments such as the interstellar medium or (exo)planetary atmospheres .
  • Methods of Application: The study disentangles the fragmentation and formation processes that take place upon dissociative ionization of benzonitrile. The ionic fragmentation products of benzonitrile are used as reactants for low-temperature bottom-up ion–molecule reactions with acetylene .
  • Results: The study reveals exothermic pathways to various (polycyclic) aromatic molecules, including the pentalene and phenylacetylene radical cations. The reaction rate coefficients and the structures of the reaction products are determined .

2. Green Synthesis of Benzonitrile

  • Summary of Application: Benzonitrile is synthesized from benzaldehyde and hydroxylamine hydrochloride using ionic liquid as the recycling agent .
  • Methods of Application: The ionic liquid [HSO3-b-Py]·HSO4 exhibits the multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts and simplifying the separation process .
  • Results: When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 is 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 is 2:1, the benzaldehyde conversion and benzonitrile yield are both 100% at 120 °C in 2 hours .

3. Precursor to Diphenylmethanimine

  • Summary of Application: Benzonitrile is used as a precursor to diphenylmethanimine .
  • Methods of Application: The synthesis involves the reaction of benzonitrile with phenylmagnesium bromide followed by methanolysis .
  • Results: The process results in the formation of diphenylmethanimine .

4. Synthesis of N-Substituted Benzamides

  • Summary of Application: Benzonitrile reacts with amines to afford N-substituted benzamides .
  • Methods of Application: The reaction involves the hydrolysis of the product formed from the reaction of benzonitrile and amines .
  • Results: The process results in the formation of N-substituted benzamides .

5. Coordination Complexes with Transition Metals

  • Summary of Application: Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile .
  • Methods of Application: The benzonitrile ligands are readily displaced by stronger ligands, making benzonitrile complexes useful synthetic intermediates .
  • Results: One example is PdCl2(PhCN)2 .

6. Synthesis of Benzoguanamine

  • Summary of Application: Benzonitrile is mainly used as a precursor to the resin benzoguanamine .
  • Methods of Application: It is prepared by ammoxidation of toluene, that is its reaction with ammonia and oxygen (or air) at 400 to 450 °C (752 to 842 °F) .
  • Results: The process results in the formation of benzoguanamine .

Safety And Hazards

Future Directions

The future directions for the use of 3-((Isopropylamino)methyl)benzonitrile are not explicitly mentioned in the search results. However, benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes2. It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating2. Therefore, 3-((Isopropylamino)methyl)benzonitrile, as a derivative of benzonitrile, may have similar applications and future directions.


properties

IUPAC Name

3-[(propan-2-ylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9(2)13-8-11-5-3-4-10(6-11)7-12/h3-6,9,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQLCPBTRMQLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238128
Record name Benzonitrile, 3-(((1-methylethyl)amino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Isopropylamino)methyl)benzonitrile

CAS RN

90389-99-4
Record name 3-[[(1-Methylethyl)amino]methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-(((1-methylethyl)amino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-(((1-methylethyl)amino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following general procedure 10, starting from 3-(bromomethyl)benzonitrile and isopropyl amine. It was isolated as a yellow liquid (5.7 g, 92%).
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